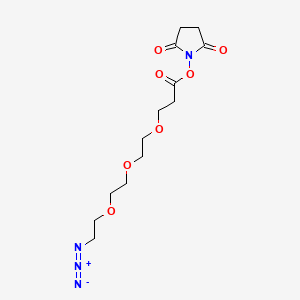
Azido-PEG3-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG3-NHS ester is a versatile compound widely used in the field of click chemistry. It is a polyethylene glycol (PEG) derivative that contains both an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group can react with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages. The NHS ester can react with primary amines, making it useful for labeling proteins, peptides, and other amine-containing molecules .
作用机制
Target of Action
Azido-PEG3-NHS ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound contains an azide group that can react with alkyne groups present in molecules such as BCN, DBCO, and Propargyl group via Click Chemistry . This reaction yields a stable triazole linkage . The NHS ester part of the compound can be applied to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The compound plays a crucial role in the ubiquitin-proteasome system within cells . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with target molecules . This allows for the selective degradation of target proteins when used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by the presence of alkyne groups in the target molecules . The compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-NHS ester typically involves the following steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the azide and NHS ester functionalities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for good manufacturing practice (GMP) grade for clinical applications .
Types of Reactions:
Click Chemistry Reactions: this compound undergoes CuAAC and SPAAC reactions with alkyne-containing molecules, forming stable triazole linkages.
Substitution Reactions: The NHS ester reacts with primary amines to form amide bonds, labeling proteins, peptides, and other amine-containing molecules.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts are used to facilitate the reaction between the azide group and alkyne groups.
SPAAC Reactions: Strain-promoted conditions are used for reactions with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
NHS Ester Reactions: Primary amines in proteins or peptides react with the NHS ester under mild conditions to form stable amide bonds.
Major Products:
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
科学研究应用
Azido-PEG3-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of advanced materials and surface modifications.
相似化合物的比较
- Azido-PEG1-NHS ester
- Azido-PEG2-NHS ester
- Azido-PEG4-NHS ester
Comparison: Azido-PEG3-NHS ester is unique due to its specific PEG chain length, which provides optimal solubility and reactivity for various applications. Compared to its shorter (Azido-PEG1-NHS ester and Azido-PEG2-NHS ester) and longer (Azido-PEG4-NHS ester) counterparts, this compound offers a balanced combination of flexibility and stability, making it suitable for a wide range of bioconjugation and click chemistry applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXVOZUEBSSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
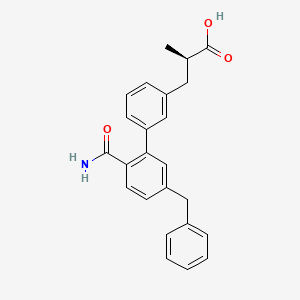
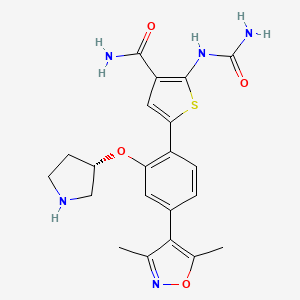
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
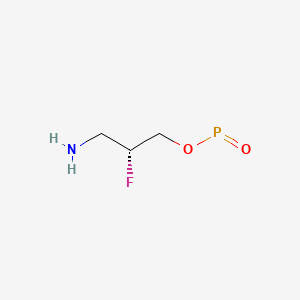

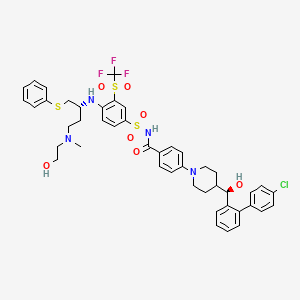
![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)
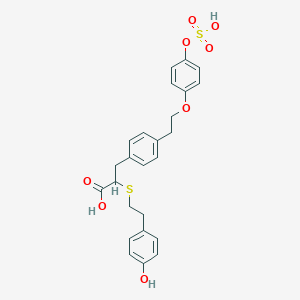
![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)
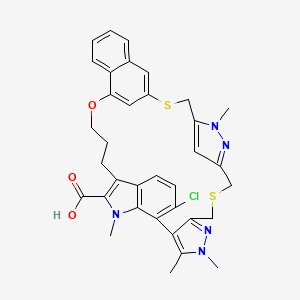
![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
